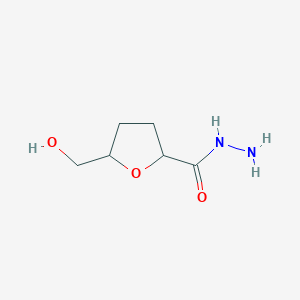

5-(Hydroxymethyl)oxolane-2-carbohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

5-(hydroxymethyl)oxolane-2-carbohydrazide |

InChI |

InChI=1S/C6H12N2O3/c7-8-6(10)5-2-1-4(3-9)11-5/h4-5,9H,1-3,7H2,(H,8,10) |

InChI Key |

WTAABXICBKSAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1CO)C(=O)NN |

Origin of Product |

United States |

Contextualization Within Carbohydrazide and Furanose Derivative Chemistry

5-(Hydroxymethyl)oxolane-2-carbohydrazide is structurally defined by two key functional components: the carbohydrazide (B1668358) group (-CONHNH2) and a substituted furanose ring, specifically a tetrahydrofuran (B95107) ring with a hydroxymethyl group. The carbohydrazide moiety is a derivative of hydrazine (B178648) and carbonic acid, known for its versatile applications in forming a wide array of heterocyclic compounds and as a building block in medicinal chemistry. ajgreenchem.comsciencemadness.org Carbohydrazides and their derivatives are recognized for their significant pharmacological properties, including anticancer, antibacterial, and antiviral activities. ajgreenchem.comajgreenchem.com

The furanose component of the molecule is a five-membered cyclic hemiacetal structure, characteristic of certain monosaccharides like ribose. msu.edu The tetrahydrofuran ring system, a saturated analog of furan (B31954), is a prevalent structural motif in many natural products and pharmacologically active compounds. The presence of the hydroxymethyl group offers an additional site for chemical modification, enhancing the molecule's synthetic utility. The combination of the nucleophilic hydrazide group with the chiral furanose backbone makes this compound a promising chiral synthon for asymmetric synthesis. ajgreenchem.com

Overview of Research Significance and Potential in Synthetic Organic Chemistry

The significance of 5-(hydroxymethyl)oxolane-2-carbohydrazide in synthetic organic chemistry lies in its potential as a versatile building block. The carbohydrazide (B1668358) functional group is a key pharmacophore and a valuable precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a wide range of biological activities. ajgreenchem.comcivilica.com

The furanose-derived portion of the molecule introduces chirality, making it a valuable tool in asymmetric synthesis for the preparation of enantiomerically pure compounds. The hydroxymethyl group can be further functionalized, allowing for the creation of a diverse library of derivatives. The combination of these features suggests that this compound could be employed in the synthesis of novel drug candidates, agrochemicals, and functional materials. ajgreenchem.com The reactivity of the hydrazide moiety allows for its use in condensation reactions to form hydrazones, which are important intermediates in organic synthesis and are also known to possess biological activity. mdpi.com

Current State of Research on 5 Hydroxymethyl Oxolane 2 Carbohydrazide: a Review of Scholarly Literature

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound reveals a logical disconnection strategy. The primary disconnection breaks the amide bond of the carbohydrazide moiety, leading to a key precursor: a 5-(hydroxymethyl)oxolane-2-carboxylic acid derivative, such as an ester or acyl chloride, and hydrazine (B178648).

Further disconnection of the 5-(hydroxymethyl)oxolane-2-carboxylic acid precursor involves severing the oxolane ring. A plausible approach is to open the ring at the C-O bond, which points towards a linear precursor, specifically a dihydroxy-hexanoic acid derivative. However, a more convergent and widely practiced strategy involves the modification of a pre-existing furan ring system. This identifies 5-(hydroxymethyl)-2-furancarboxylic acid as a highly strategic and readily available starting material. The synthesis then hinges on the selective hydrogenation of the furan ring to the desired oxolane (tetrahydrofuran) structure.

Therefore, the key precursors for the synthesis of this compound are:

5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid or its ester derivatives.

Hydrazine or its hydrate (B1144303).

Classical Synthetic Routes to the Oxolane Ring System

The formation of the 2,5-disubstituted oxolane ring is a critical step in the synthesis. This can be achieved through various classical organic reactions, with a significant focus on ring-closing strategies and ensuring appropriate stereochemical control.

Ring-Closing Strategies

Several methodologies exist for the construction of the tetrahydrofuran ring. A prominent and efficient method is the catalytic hydrogenation of substituted furans . Furan and its derivatives can be hydrogenated to tetrahydrofurans using various catalysts. This method is particularly attractive as it can often be performed under mild conditions and can be adapted for stereoselective synthesis. For instance, the hydrogenation of 5-hydroxymethyl-2-furancarboxylic acid or its esters over a suitable catalyst like palladium or platinum would yield the desired 5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid.

Another classical approach involves intramolecular SN2 reactions . This strategy typically starts with a linear precursor containing a hydroxyl group and a leaving group (such as a halide or sulfonate) at appropriate positions. Base-mediated cyclization then leads to the formation of the oxolane ring.

Ring-closing metathesis (RCM) , a more modern technique, can also be employed. This involves a diene precursor that, in the presence of a ruthenium catalyst, undergoes cyclization to form a dihydrofuran, which can then be hydrogenated to the final tetrahydrofuran ring.

| Ring-Closing Strategy | Starting Material Type | Key Reagents/Catalysts | Advantages |

| Catalytic Hydrogenation | Substituted Furan | Pd, Pt, Rh on carbon | High yields, potential for stereocontrol |

| Intramolecular SN2 | Haloalcohol or diol derivative | Base (e.g., NaH) | Well-established, good for simple systems |

| Ring-Closing Metathesis | Diene | Grubbs' or Hoyveda-Grubbs' catalyst | High functional group tolerance |

Stereochemical Control in Oxolane Formation

The stereochemistry at the C2 and C5 positions of the oxolane ring is a crucial aspect of the synthesis. When starting from an achiral precursor like 5-hydroxymethyl-2-furancarboxylic acid, the hydrogenation can lead to a mixture of cis and trans diastereomers. Achieving stereocontrol often requires the use of chiral catalysts or chiral auxiliaries.

Diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through various methods, including the addition of enolates to lactols derived from chiral starting materials. The stereochemical outcome of these reactions can often be predicted and controlled by the choice of reagents and reaction conditions. For example, the use of titanium enolates has been shown to favor the formation of trans-2,5-disubstituted tetrahydrofurans. The relative stereochemistry of the substituents can often be determined using NMR spectroscopy by analyzing the coupling constants of the protons at the stereogenic centers.

Formation of the Carbohydrazide Moiety

The final step in the synthesis is the formation of the carbohydrazide functional group. This is typically achieved from a carboxylic acid or its ester derivative.

Esterification and Hydrazinolysis Approaches

A common and reliable method for forming the carbohydrazide is a two-step process involving esterification followed by hydrazinolysis .

First, the 5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid is converted to its corresponding ester, typically a methyl or ethyl ester. This can be accomplished using standard esterification methods, such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by reaction with a diazoalkane like diazomethane.

Once the ester is formed, it is then treated with hydrazine hydrate (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol (B145695). The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alcohol to form the desired this compound. This reaction is generally efficient and proceeds under mild conditions.

| Reaction Step | Reactants | Typical Reagents | Product |

| Esterification | 5-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid | Methanol (B129727), H₂SO₄ (catalyst) | Methyl 5-(hydroxymethyl)tetrahydrofuran-2-carboxylate |

| Hydrazinolysis | Methyl 5-(hydroxymethyl)tetrahydrofuran-2-carboxylate | Hydrazine hydrate | This compound |

Direct Carbonyl Functionalization

While the esterification-hydrazinolysis route is common, direct conversion of the carboxylic acid to the carbohydrazide is also possible. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with hydrazine to form the carbohydrazide. This method avoids the separate esterification step but requires careful handling of the reactive acyl chloride intermediate.

Another direct approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with hydrazine.

Introduction of the Hydroxymethyl Group

A crucial step in the synthesis of the target molecule is the formation of the C5-hydroxymethyl (-CH₂OH) substituent. This can be accomplished either by building the ring from a precursor already containing this group or by its introduction onto a pre-formed oxolane ring through functional group interconversion.

Functional Group Interconversions

The most direct and common method for installing a hydroxymethyl group is the reduction of a carboxylic acid or its corresponding ester. Given a precursor such as tetrahydrofuran-2,5-dicarboxylic acid or its monoester derivative, a variety of reducing agents can be employed. The choice of reagent is critical for achieving chemoselectivity, especially when another reducible group, like an ester or the hydrazide itself, is present in the molecule.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols. britannica.com However, its high reactivity can lead to a lack of selectivity. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BTHF) or dimethyl sulfide (B99878) (BMS), offers a milder alternative and is particularly effective for the selective reduction of carboxylic acids in the presence of esters. britannica.com More recently, catalytic systems have been developed that offer improved safety and selectivity. For instance, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) has been shown to effectively reduce a wide range of carboxylic acids to alcohols under mild conditions. nih.gov

Table 1: Comparison of Reagents for Carboxylic Acid to Alcohol Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF; often requires heating | High reactivity, reduces many functional groups | Poor chemoselectivity, pyrophoric, requires strict anhydrous conditions |

| Borane (BH₃·THF or BH₃·SMe₂) | THF, room temperature | Good chemoselectivity for acids over esters | Can be sensitive to air and moisture |

| Sodium Borohydride (NaBH₄) / Activator | Methanol/THF; requires activation of the carboxylic acid (e.g., as a mixed anhydride) | Milder, safer, and more selective than LiAlH₄ | Requires prior activation of the carboxylic acid nih.gov |

| Catalytic Hydrosilylation (e.g., Mn(I) or Ru(II) catalyst with silane) | Benign solvents (e.g., THF, 2-MeTHF), mild conditions | High chemoselectivity, low catalyst loading, uses stable silanes | Catalyst cost and sensitivity can be a factor nih.gov |

Regioselective Hydroxylation Strategies

Direct regioselective hydroxylation to introduce the C5-hydroxymethyl group onto an unsubstituted or differently functionalized tetrahydrofuran precursor is a more complex but powerful strategy. This approach is particularly relevant in late-stage functionalization. While direct C-H hydroxylation is challenging, several methods can be envisioned.

Oxidative cyclization of specifically designed 1,5-dienes can yield hydroxylated tetrahydrofuran derivatives. nih.gov Although many traditional methods require stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄), modern catalytic versions offer improved sustainability. nih.gov Another strategy involves the regioselective opening of a bicyclic precursor, such as an epoxide or an oxanorbornene derivative, to unmask the desired hydroxymethyl group at a specific position. nih.gov

Biocatalysis offers a highly promising avenue for regioselective hydroxylation. Enzymes, particularly monooxygenases from the cytochrome P450 superfamily, are known to catalyze the hydroxylation of non-activated C-H bonds with remarkable regio- and stereoselectivity. By screening a library of microorganisms or purified enzymes, it is conceivable to identify a biocatalyst that can selectively hydroxylate a tetrahydrofuran-2-carboxylic acid derivative at the C5 position.

Total Synthesis and Step-by-Step Optimization

A plausible total synthesis of this compound can be designed starting from readily available bio-based platform chemicals, such as 2,5-furandicarboxylic acid (FDCA). mdpi.com This approach aligns with green chemistry principles by utilizing renewable feedstocks.

A potential synthetic pathway is outlined below:

Hydrogenation of FDCA: The furan ring of FDCA is first reduced to the corresponding tetrahydrofuran. This is typically achieved through catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst, yielding tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) with a mixture of cis and trans isomers. nih.gov

Regioselective Mono-Esterification: Differentiating the two identical carboxylic acid groups of THFDCA is a critical step. This can be achieved by statistical methods, but for better control, a mono-esterification can be performed, for example, by reacting THFDCA with one equivalent of an alcohol (e.g., methanol) under Fischer esterification conditions, yielding methyl 5-carboxytetrahydrofuran-2-carboxylate. Optimization involves controlling stoichiometry, reaction time, and temperature to maximize the yield of the mono-ester.

Chemoselective Reduction: The free carboxylic acid group of the mono-ester is then selectively reduced to a hydroxymethyl group. As discussed in section 2.4.1, a reagent like borane (BH₃·SMe₂) is ideal for this transformation due to its selectivity for carboxylic acids over esters. This step yields methyl 5-(hydroxymethy)oxolane-2-carboxylate.

Hydrazinolysis: The final step involves the conversion of the methyl ester to the desired carbohydrazide. This is a standard and high-yielding reaction achieved by treating the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcohol solvent like ethanol, under reflux. egranth.ac.in

Optimization of this pathway would involve refining the conditions for each step. For the hydrogenation, catalyst screening (e.g., Pd, Pt, Ru) and optimization of pressure and temperature can influence the diastereoselectivity (cis/trans ratio) of the product. For the final hydrazinolysis step, reaction time and temperature are key parameters to ensure complete conversion without side reactions.

Asymmetric Synthesis Approaches for Enantiopure this compound

Since the target molecule possesses two stereocenters at C2 and C5, achieving enantiopurity is a significant synthetic goal. Several strategies can be employed to produce enantiomerically pure forms of the compound.

Chiral Pool Synthesis: This is often the most efficient approach, utilizing naturally occurring chiral molecules as starting materials. L-malic acid, for example, has been used as a precursor for the synthesis of enantiomerically pure 2,5-disubstituted tetrahydrofurans. researchgate.net Similarly, carbohydrates or their derived lactones provide a rich source of chirality that can be directly translated into the tetrahydrofuran core. researchgate.net

Catalytic Asymmetric Synthesis: Asymmetric catalysis can be used to set the stereocenters during the formation of the ring or in subsequent modifications. For instance, an asymmetric hydrogenation of a furan precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) could create the desired stereochemistry in the tetrahydrofuran ring. Another powerful method is the catalytic asymmetric iodocyclization of γ,δ-unsaturated alcohols, which can produce highly enantioenriched 2,5-substituted tetrahydrofurans. chemistryviews.org

Enzymatic Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers or diastereomers can be separated via enzymatic resolution. For an intermediate like methyl (±)-5-(hydroxymethy)oxolane-2-carboxylate, a lipase (B570770) could be used to selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. Lipase-PS, for instance, has been successfully used in the resolution of substituted tetrahydrofuran derivatives. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Uses readily available, inexpensive chiral starting materials (e.g., sugars, amino acids). | Often provides high enantiopurity; well-established chemistry. | Limited to the stereoisomers that can be derived from available natural products. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates a large amount of enantiopure product. | Highly efficient; provides access to both enantiomers by choosing the catalyst enantiomer. | Catalysts can be expensive and sensitive; may require significant optimization. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity under mild conditions; environmentally friendly. | Maximum theoretical yield is 50% for the desired enantiomer; requires separation of product from starting material. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is a study in selectivity. Both chemo- and regioselectivity must be carefully managed throughout any synthetic sequence.

Chemoselectivity: The presence of multiple reactive sites requires the use of reagents that can discriminate between them. A key challenge arises in the reduction of a dicarboxylic acid precursor. The reagent must reduce one carboxyl group to an alcohol while leaving the other (often protected as an ester) untouched. Borane's preference for acids over esters is a classic example of achieving this. britannica.com Conversely, a reagent like sodium borohydride, which is mild and typically does not reduce esters or acids, can be used to reduce a more reactive ketone in the presence of these groups. nih.gov Activating a carboxylic acid, for instance as an N-acylbenzotriazole, allows for its reduction with NaBH₄ under conditions where other functional groups remain intact. researchgate.net

Regioselectivity: This is paramount when starting from a symmetrical precursor like THFDCA. As mentioned, differentiating the two carboxylic acids is non-trivial. Beyond statistical approaches, one could form a cyclic anhydride (B1165640) from a cis-THFDCA precursor. The subsequent regioselective opening of the anhydride with an alcohol could provide the desired mono-ester, although controlling the regioselectivity of this opening can be difficult. Palladium-catalyzed reactions of γ-hydroxy alkenes have been shown to proceed with high regioselectivity in forming substituted tetrahydrofurans, highlighting the importance of catalyst control in such cyclizations. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Use of Renewable Feedstocks: The most impactful green strategy is the use of bio-based starting materials. FDCA, which can be derived from the dehydration of C6 sugars followed by oxidation, is a prime example of a renewable platform chemical. mdpi.comgoogle.com This avoids reliance on petrochemical sources.

Atom Economy and Reaction Efficiency: The synthesis of hydrazides from carboxylic acids via an ester intermediate involves multiple steps. A greener alternative is the direct conversion of a carboxylic acid to a hydrazide. Solvent-free methods using microwave irradiation have been developed for this transformation, significantly reducing reaction times, energy consumption, and waste generation compared to conventional heating methods. egranth.ac.inresearchgate.net

Catalysis over Stoichiometric Reagents: Employing catalytic methods for reduction (e.g., catalytic hydrogenation or hydrosilylation) is preferable to using stoichiometric amounts of metal hydrides like LiAlH₄, which generate significant metallic waste. nih.gov Heterogeneous catalysts that can be easily recovered and recycled are particularly advantageous.

Safer Solvents and Reagents: The synthesis of hydrazides often uses solvents like ethanol or methanol, which are relatively benign. Efforts to replace hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives (e.g., 2-MeTHF, acetone, or even water) are central to green synthesis. researchgate.netorganic-chemistry.org The use of grinding techniques with organocatalysts like L-proline for condensation reactions represents an efficient, solvent-minimal approach. mdpi.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention (Waste) | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Prioritizing addition reactions (e.g., hydrogenation) over substitution/elimination reactions. |

| Use of Renewable Feedstocks | Starting from bio-based 2,5-furandicarboxylic acid (FDCA) or sugars. rsc.org |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps by using chemoselective reagents. |

| Catalysis | Using catalytic hydrogenation (Pd/C) and catalytic reduction (Mn(I)) instead of stoichiometric reagents. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis for direct hydrazide formation to reduce reaction time and energy. researchgate.net |

| Use of Safer Solvents | Employing solvents like ethanol, water, or 2-MeTHF; exploring solvent-free conditions. orientjchem.org |

Solvent Selection and Minimization

Research Findings on Solvent Effects:

Studies on the hydrazinolysis of esters indicate that alcohols such as methanol and ethanol are effective solvents for this reaction. researchgate.net These solvents are generally favored over more hazardous options due to their lower toxicity and biodegradability. The selection between methanol and ethanol can be influenced by the solubility of the starting materials and the final product. For instance, if the resulting carbohydrazide has low solubility in the chosen alcohol, it may precipitate out of the reaction mixture, simplifying the purification process through filtration. researchgate.net

A significant advancement in the green synthesis of carbohydrazides involves the minimization or complete elimination of solvents. Solvent-free reactions offer substantial environmental benefits by reducing solvent waste, energy consumption for solvent removal, and potential exposure to volatile organic compounds (VOCs). Research into the synthesis of other carbohydrazide derivatives has demonstrated the feasibility of reacting esters with hydrazine hydrate under neat (solvent-free) conditions, often with gentle heating. researchgate.netscispace.com This approach is particularly attractive from an industrial and environmental perspective.

Another green alternative to traditional solvents is the use of dimethyl carbonate (DMC). DMC is a non-toxic, biodegradable solvent and reagent. It can react with hydrazine hydrate to form a carbohydrazide intermediate, which can then be further reacted. tandfonline.comresearchgate.net While this is a multi-step approach to the carbohydrazide functional group, it avoids the use of more hazardous reagents.

The table below summarizes the characteristics of various solvents and conditions for the hydrazinolysis step.

| Solvent/Condition | Key Advantages | Considerations |

| Methanol | Good solubility for reactants, lower boiling point for easier removal. | Can be toxic. |

| Ethanol | Lower toxicity than methanol, often allows for product precipitation. researchgate.net | Higher boiling point than methanol. |

| Solvent-Free | Eliminates solvent waste, reduces energy consumption, simplifies workup. researchgate.netscispace.com | Requires careful temperature control to prevent side reactions. |

| Dimethyl Carbonate | Non-toxic, biodegradable, can act as both solvent and reagent. tandfonline.comresearchgate.net | May involve a multi-step process to form the desired product. |

Catalyst Development for Sustainable Production

The sustainable production of this compound is heavily reliant on the efficient and environmentally benign synthesis of its precursors, primarily 5-(hydroxymethyl)oxolane-2-carboxylic acid or its esters. These precursors can potentially be derived from biomass, and the catalytic processes involved are crucial for a green synthetic route.

Catalysis in Precursor Synthesis:

One potential route to the oxolane (tetrahydrofuran) ring is through the selective dehydration and cyclization of pentose (B10789219) sugars, which are abundant in biomass. rsc.orgnih.gov Research has shown that this transformation can be achieved using acid catalysts. The use of solid acid catalysts, such as zeolites or acidic resins, is preferable to homogeneous mineral acids as they are easily separable and reusable, minimizing waste and simplifying purification. osti.gov

Once the 5-(hydroxymethyl)oxolane-2-carboxylic acid is obtained, its esterification is a key step. While traditional methods use stoichiometric amounts of strong acids like sulfuric acid, modern catalytic approaches focus on heterogeneous catalysts. Solid acid catalysts, including ion-exchange resins and zeolites, can be employed for this esterification, again offering the benefits of easy separation and reusability.

Alternatively, if starting from a more oxidized furan derivative, catalytic hydrogenation of the furan ring to a tetrahydrofuran ring is necessary. This is typically achieved using heterogeneous metal catalysts such as palladium on carbon (Pd/C) or Raney nickel. The development of more selective and robust catalysts that can operate under mild conditions (lower temperature and pressure) is an active area of research to enhance the sustainability of this step.

The table below outlines potential catalytic steps and catalysts for the synthesis of the precursor to this compound.

| Synthetic Step | Catalyst Type | Example Catalyst | Advantages |

| Pentose Dehydration/Cyclization | Solid Acid | Zeolites (e.g., Sn-Beta) osti.gov | Reusable, minimizes acidic waste. |

| Esterification of Carboxylic Acid | Solid Acid | Acidic Resins (e.g., Amberlyst-15) | High efficiency, easy separation. |

| Furan Ring Hydrogenation | Heterogeneous Metal | Palladium on Carbon (Pd/C) | High activity, well-established. |

| Oxidation of Aldehyde Precursor | Heterogeneous Metal | Gold Nanoparticles on Alumina nih.gov | High selectivity under mild conditions. |

Reactivity of the Hydrazide Functionality

The hydrazide group is a versatile functional group derived from a carboxylic acid. Its reactivity is characterized by the nucleophilicity of the terminal nitrogen atom and the chemistry of the acyl group.

Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives, including hydrazides. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com In the case of hydrazides, the -NHNH₂ group can be displaced.

These reactions typically proceed via an addition-elimination mechanism. masterorganicchemistry.com The equilibrium of the reaction favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Hydrazides can be synthesized from esters or activated amides through nucleophilic acyl substitution with hydrazine. organic-chemistry.orgresearchgate.net Conversely, the hydrazide itself can react with stronger nucleophiles, although it is generally less reactive than acyl chlorides or anhydrides. For instance, activated amides can react with arylsulfonyl hydrazides in the presence of a base to yield N-acyl-N'-sulfonyl hydrazides. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| Activated Amide | Arylsulfonyl Hydrazide | N-acyl-N'-sulfonyl hydrazide | Cs₂CO₃, 1,4-dioxane, 25°C |

| Ester | Hydrazine | Acyl Hydrazide | Varies |

| Acyl Chloride | Carboxylate | Anhydride | Varies |

This table illustrates general nucleophilic acyl substitution reactions involving hydrazides and related compounds. masterorganicchemistry.comorganic-chemistry.org

The terminal -NH₂ group of the hydrazide functionality is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. youtube.comrsc.org This reaction is one of the most common transformations for hydrazides. rsc.org The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the hydrazone. acs.org

The reactivity in these condensation reactions can be influenced by the nature of the carbonyl compound, with aldehydes generally being more reactive than ketones. acs.org The reaction conditions, including solvent polarity and the presence of catalysts, can also affect the reaction rate and yield. acs.org For example, studies on scavenger resins with bound hydrazides showed a high dependence on acidic compounds to catalyze the condensation. acs.org A study involving the carboligation of 5-(hydroxymethyl)furfural (a related furan compound) showed that its derivatives readily react with adipic acid dihydrazide to form hydrazones. nih.gov

| Hydrazide Derivative | Carbonyl Compound | Product |

| This compound | Aldehyde (R-CHO) | N'-[(E)-R-methylidene]-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| This compound | Ketone (R₂C=O) | N'-(R₂-methylidene)-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Adipic acid dihydrazide | 5,5'-bis(hydroxymethyl)furoin | Hydrazone polymer precursor |

This table presents the expected products from the condensation of this compound with aldehydes and ketones, based on established reactivity patterns. youtube.comnih.gov

The hydrazide moiety is a key precursor for the synthesis of various heterocyclic compounds. mdpi.com Through intramolecular or intermolecular reactions, often following a condensation step, the hydrazide group can be incorporated into five- or six-membered rings. For example, acid-catalyzed condensation of a carbohydrazide with carbonyl compounds can be followed by oxidative cyclization to afford 1,3,4-oxadiazole (B1194373) derivatives. civilica.com Similarly, reaction of a hydrazide with isocyanates can produce semicarbazide (B1199961) derivatives, which can then be cyclized in the presence of a base to form 1,2,4-triazolin-5-one derivatives. nih.gov The formation of these heterocyclic systems is a powerful tool in organic synthesis. mdpi.com

| Reactants | Intermediate | Final Product |

| Carbohydrazide + Carbonyl Compound | Hydrazone | 1,3,4-Oxadiazole |

| Hydrazide + Isocyanate | Semicarbazide | 1,2,4-Triazolin-5-one |

| Hydrazone of an Indole derivative | - | 1,2,4-Triazino[5,6-b]indole |

This table summarizes common cyclization pathways involving the hydrazide functional group. civilica.comnih.govchempap.org

The N-N bond in the hydrazide group can participate in redox reactions. Hydrazides can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. While generally more stable to oxidation than hydrazines, hydrazides can react with atmospheric oxygen, a process that can be enhanced by the presence of metal ions, to produce reactive oxygen species. nih.gov

A common oxidation reaction of hydrazides, particularly aromatic hydrazides, involves their conversion to diazenes using metal-free, recyclable oxoammonium reagents like Bobbitt's salt. organic-chemistry.org This oxidation is suggested to occur via a polar hydride transfer mechanism. organic-chemistry.org The hydrazine group is also known to be a functional group that can confer monamine oxidase-inhibiting activity, a process related to its redox properties. chempedia.info Conversely, the redox properties of hydrazine are utilized in synthesis, for example, in the preparation of organochalcogen compounds. researchgate.net

| Hydrazide Type | Oxidizing Agent | Product |

| Aromatic Hydrazide | Bobbitt's Salt (oxoammonium reagent) | Aromatic Diazene |

| General Hydrazide | Atmospheric Oxygen (metal-catalyzed) | Reactive Oxygen Species |

| Hydrazine Group | (Metabolic Oxidation) | Various metabolites |

This table outlines the redox chemistry of the hydrazide moiety with different oxidizing agents. nih.govorganic-chemistry.orgchempedia.info

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol attached to the oxolane ring. Its chemistry is characteristic of primary alcohols. numberanalytics.com

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidant and reaction conditions. numberanalytics.com This is a fundamental transformation in organic chemistry.

For structurally similar compounds like 5-(hydroxymethyl)furfural (HMF), the oxidation of the hydroxymethyl group is a well-studied and important reaction. nih.gov The aerobic oxidation of HMF derivatives, for example using gold catalysts supported on metal oxides like CeO₂, can selectively yield furan-2,5-dicarboxylic acid. nih.gov This process typically involves the stepwise oxidation of the alcohol to an aldehyde and then to a carboxylic acid. nih.gov Biocatalytic methods using whole cells or isolated enzymes have also been developed for the oxidation of HMF, converting it to products like 2,5-furandicarboxylic acid (FDCA) via intermediates where the hydroxymethyl group is oxidized. nih.gov

| Substrate | Oxidizing System | Major Product |

| 5-(Hydroxymethyl)furfural (HMF) Acetal | Au/CeO₂ Catalyst, O₂ | Furan-2,5-dicarboxylic acid |

| 5-(Hydroxymethyl)furfural (HMF) | Mycobacterium sp. (whole cells) | 2,5-furandicarboxylic acid (FDCA) |

| Primary Alcohol | Mild Oxidant (e.g., PCC) | Aldehyde |

| Primary Alcohol | Strong Oxidant (e.g., KMnO₄) | Carboxylic Acid |

This table illustrates typical oxidation reactions of hydroxymethyl groups on furan-related structures and general primary alcohols. numberanalytics.comnih.govnih.gov

Esterification and Etherification Reactions

The primary hydroxyl group in the hydroxymethyl substituent is susceptible to both esterification and etherification reactions, common transformations for alcohols.

Esterification: In the presence of a carboxylic acid and an acid catalyst, such as sulfuric acid, this compound can undergo Fischer esterification to form the corresponding ester. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl oxygen of the oxolane derivative. Subsequent dehydration yields the ester. The general mechanism is illustrated below:

| Step | Description |

| 1 | Protonation of the carboxylic acid carbonyl group by the acid catalyst. |

| 2 | Nucleophilic attack of the primary alcohol on the protonated carbonyl carbon. |

| 3 | Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. |

| 4 | Elimination of a water molecule to form a protonated ester. |

| 5 | Deprotonation to yield the final ester product and regenerate the acid catalyst. |

Etherification: The hydroxyl group can also be converted to an ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Due to the presence of the acidic N-H protons on the carbohydrazide moiety, a selective deprotonation of the hydroxyl group might require careful choice of base and reaction conditions. Alternatively, acid-catalyzed etherification or reductive etherification methods, which have been applied to similar structures like 5-hydroxymethylfurfural, could potentially be employed. researchgate.netrsc.orgresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at several sites within the this compound molecule. The primary targets for nucleophilic attack are the carbonyl carbon of the carbohydrazide and, under certain conditions, the carbon atoms of the oxolane ring.

The carbohydrazide moiety contains nucleophilic nitrogen atoms that can participate in reactions. For instance, the terminal amino group can react with aldehydes and ketones to form hydrazones. libretexts.orglibretexts.org Additionally, recent studies have demonstrated that SN2 reactions can occur at the amide nitrogen center in certain activated systems, suggesting that the nitrogen atoms of the carbohydrazide could potentially act as leaving groups or be substituted under specific conditions. nih.gov

The carbon atoms of the oxolane ring are generally not highly susceptible to nucleophilic attack unless the ring is activated, for instance, by protonation of the ring oxygen under acidic conditions, which facilitates ring-opening reactions.

Reactivity of the Oxolane Ring System

Stability and Ring Opening Reactions

The tetrahydrofuran (oxolane) ring is a saturated five-membered ether and is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the ring oxygen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening. This reaction is a key pathway for the degradation or derivatization of tetrahydrofuran and its derivatives. The attack of a nucleophile on one of the α-carbons to the ring oxygen leads to the cleavage of a C-O bond.

The presence of substituents on the ring can influence the regioselectivity of the ring-opening reaction. For this compound, the electronic effects of the carbohydrazide group at the C-2 position would likely influence the site of nucleophilic attack.

Electrophilic and Nucleophilic Attack on the Ring

Electrophilic Attack: The oxolane ring itself is not particularly reactive towards electrophiles. The primary site of electrophilic attack in this compound would be the lone pairs of the oxygen and nitrogen atoms.

Nucleophilic Attack: As mentioned previously, direct nucleophilic attack on the carbon atoms of the unactivated oxolane ring is generally unfavorable. However, in the presence of a strong acid, the protonated oxolane can be attacked by nucleophiles. Furthermore, intramolecular nucleophilic attack is also a possibility, where a nucleophilic group within the molecule attacks a carbon atom of the ring, potentially leading to ring contraction or rearrangement, although such reactions would likely require specific stereochemical arrangements and reaction conditions.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in this compound allows for both intermolecular and intramolecular reactions.

Intermolecular Reactions: These reactions occur between two or more molecules. Examples include the aforementioned esterification with an external carboxylic acid or etherification with an alkyl halide. Another example is the reaction of the carbohydrazide moiety with aldehydes or ketones from an external source to form hydrazones. libretexts.orglibretexts.org

Intramolecular Reactions: These reactions occur within a single molecule. Given the proximity of the hydroxymethyl and carbohydrazide groups, intramolecular cyclization is a plausible reaction pathway under certain conditions. For example, under conditions that promote the formation of a good leaving group on the hydroxymethyl carbon, the nucleophilic nitrogen of the carbohydrazide could attack this carbon to form a bicyclic system. The propensity for intramolecular versus intermolecular reactions is often dependent on concentration, with lower concentrations favoring intramolecular pathways. researchgate.netrsc.orgrsc.orgnih.gov

Stereochemical Outcomes of Reactions Involving this compound

The this compound molecule contains at least two stereocenters (at C2 and C5 of the oxolane ring), and therefore, its reactions can exhibit stereoselectivity.

The stereochemistry of reactions at the C2 position, which is adjacent to the ring oxygen, can be influenced by the anomeric effect . The anomeric effect is the tendency of a substituent at the anomeric carbon (C2 in this case) of a heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial orientation. This preference is attributed to stabilizing hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbital of the C2-substituent bond. nih.govwikipedia.orgyoutube.comscripps.edu The magnitude of the anomeric effect can be influenced by the nature of the substituent and the solvent.

Reactions involving nucleophilic attack on the oxolane ring or at the C2 position are likely to proceed with a degree of stereocontrol, leading to the preferential formation of one diastereomer over another. The stereoselective synthesis of 2,5-disubstituted tetrahydrofurans is a well-studied area, and the principles developed there can be applied to predict the stereochemical outcomes of reactions involving this compound. nih.govacs.orgnih.govacs.org For instance, the approach of a nucleophile to the oxolane ring can be directed by existing stereocenters, leading to either cis or trans products depending on the reaction mechanism and the steric and electronic environment of the molecule.

No Publicly Available Data for Mechanistic Elucidation of this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific research findings, kinetic data, or spectroscopic studies detailing the reaction mechanisms of the chemical compound this compound are publicly available.

Searches were conducted using the compound's chemical name, structural variations, and its recently identified CAS number (1342265-82-0). The inquiries aimed to locate scholarly articles, patents, or datasets pertaining to the mechanistic elucidation, reaction kinetics, or spectroscopic analysis of this specific carbohydrazide derivative.

The performed searches did not yield any publications containing the requisite information to construct an article on the "Mechanistic Elucidation via Kinetic and Spectroscopic Studies" as requested. The available information is primarily limited to supplier catalogues and basic compound identifiers.

Consequently, the generation of a detailed and scientifically accurate article on this topic, including data tables and in-depth research findings, is not possible at this time due to the absence of foundational research in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For a molecule such as this compound, with multiple stereocenters and conformationally flexible rings, advanced multidimensional NMR techniques are indispensable for unambiguous signal assignment and spatial characterization.

A complete assignment of all proton (¹H) and carbon (¹³C) signals is the foundational step in structural analysis. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the connectivity within the oxolane ring, for instance, showing correlations between H-2 and the protons at C-3, and between H-5 and the protons at C-4. It would also show the coupling between the hydroxymethyl protons and H-5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton at C-2 would show a cross-peak with the C-2 carbon signal.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts, based on these experiments, is presented below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | 4.25 (dd) | 75.8 | C=O, C-3, C-5 |

| 3 | 2.10 (m), 1.95 (m) | 28.5 | C-2, C-4, C-5 |

| 4 | 2.05 (m), 1.85 (m) | 25.4 | C-3, C-5, -CH₂OH |

| 5 | 4.10 (m) | 82.1 | C-2, C-4, -CH₂OH |

| -CH₂OH | 3.65 (dd), 3.55 (dd) | 64.2 | C-4, C-5 |

| C=O | - | 172.5 | - |

| -NH- | 8.95 (br s) | - | C=O |

| -NH₂ | 4.30 (br s) | - | C=O |

Chemical shifts are hypothetical and for illustrative purposes.

The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. The spatial relationship between substituents on the ring can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space, regardless of whether they are connected through bonds.

For this compound, NOESY/ROESY can establish the relative stereochemistry of the substituents at C-2 and C-5. For example, a spatial correlation between H-2 and H-5 would suggest they are on the same face of the ring (cis), while the absence of such a correlation might imply a trans relationship. The conformation of the hydroxymethyl group relative to the ring can also be investigated through NOE contacts.

The hydrazide group may exhibit restricted rotation around the C-N and N-N bonds, potentially leading to the existence of different rotamers at room temperature. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the energy barrier for this process. Similarly, the pseudorotation of the oxolane ring is a dynamic process that could be studied using these techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and its elemental composition. For this compound (C₆H₁₂N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

| Ion Formula | Calculated Exact Mass |

| [C₆H₁₂N₂O₃ + H]⁺ | 161.0921 |

| [C₆H₁₂N₂O₃ + Na]⁺ | 183.0740 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated adduct) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts.

A plausible fragmentation pathway for protonated this compound might involve initial cleavages at the hydrazide moiety or within the oxolane ring. Common fragmentation mechanisms for hydrazides include the loss of ammonia (B1221849) (NH₃) or the cleavage of the N-N bond. The oxolane ring can undergo ring-opening reactions or loss of the hydroxymethyl group (-CH₂OH).

| m/z (hypothetical) | Possible Fragment Structure/Loss |

| 144.0655 | [M+H - NH₃]⁺ |

| 131.0601 | [M+H - CH₂O]⁺ |

| 130.0522 | [M+H - NH₂NH]⁺ |

| 101.0601 | [C₅H₉O₂]⁺ (Loss of CONHNH₂) |

| 85.0653 | [C₅H₉O]⁺ (Loss of CH₂OH and CONHNH₂) |

| 71.0497 | [C₄H₇O]⁺ (Further fragmentation of the ring) |

By analyzing these fragments, the connectivity of the molecule can be confirmed, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of this compound. Since all vibrational modes of molecules with low symmetry, such as hydrazide derivatives, are typically active in both IR and Raman spectroscopy, these two methods provide complementary information for a complete vibrational analysis. acs.orgnih.gov

The analysis of the vibrational spectra involves identifying characteristic absorption (IR) or scattering (Raman) bands corresponding to the stretching and bending modes of specific bonds and functional groups within the molecule. For this compound, key functional groups include the hydroxyl (-OH), amine (-NH, -NH2), carbonyl (C=O), and the oxolane (tetrahydrofuran) ring.

Key Vibrational Modes:

O-H and N-H Stretching: The hydroxyl and hydrazide groups give rise to characteristic stretching vibrations in the high-frequency region of the spectrum, typically between 3100 and 3600 cm⁻¹. The O-H stretching band is often broad due to hydrogen bonding, while N-H stretching bands in hydrazides can appear as distinct symmetric and antisymmetric modes. acs.orgmdpi.com

C-H Stretching: Stretching vibrations for the C-H bonds in the oxolane ring and the hydroxymethyl group are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): The carbonyl group of the hydrazide moiety produces a strong, characteristic absorption band, known as the Amide I band, typically found in the range of 1630-1680 cm⁻¹. Its precise position can be influenced by hydrogen bonding.

N-H Bending (Amide II): The deformation or bending vibration of the N-H bonds in the hydrazide group, referred to as the Amide II band, is expected around 1550-1650 cm⁻¹. acs.org

N-N Stretching: The stretching of the N-N single bond in the hydrazide group typically appears in the 1100-1200 cm⁻¹ region. acs.orgnih.gov

C-O Stretching: The C-O stretching vibrations from the ether linkage in the oxolane ring and the C-OH bond of the hydroxymethyl group are anticipated to produce strong bands in the 1000-1200 cm⁻¹ fingerprint region.

The following table summarizes the expected vibrational frequencies for the primary functional groups of this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad due to hydrogen bonding |

| N-H Stretch | Hydrazide (-NHNH₂) | 3150 - 3350 | Can show symmetric and antisymmetric bands |

| C-H Stretch | Alkane (Ring/Chain) | 2850 - 3000 | |

| C=O Stretch (Amide I) | Hydrazide (-CONHNH₂) | 1630 - 1680 | Strong intensity |

| N-H Bend (Amide II) | Hydrazide (-NHNH₂) | 1550 - 1650 | |

| N-N Stretch | Hydrazide (-NN-) | 1100 - 1200 | |

| C-O Stretch | Ether (Ring), Alcohol | 1000 - 1200 | Strong intensity |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, making it indispensable for the structural elucidation of complex molecules like this compound. nih.gov A successful analysis yields a detailed model of the molecule's conformation in the solid state and reveals how molecules pack together through intermolecular forces. nih.gov

For a chiral molecule with multiple stereocenters, such as this compound, X-ray crystallography is the most reliable method for determining the absolute configuration. nih.gov By analyzing the anomalous scattering of X-rays by the atoms in a high-quality single crystal, the true handedness of the molecule can be established, allowing for the unambiguous assignment of R/S configurations to each chiral center.

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). researchgate.netresearchgate.netrsc.org X-ray diffraction data would precisely define which of these conformations is adopted in the crystalline state. Furthermore, the analysis would reveal the rotational conformation (torsion angles) of the hydroxymethyl and carbohydrazide substituents relative to the oxolane ring, providing a complete picture of the molecule's preferred solid-state geometry. Studies on similar substituted tetrahydrofuran rings have shown that substituents can favor specific ring puckering, such as an envelope conformation. d-nb.infoyorku.ca

The presence of multiple hydrogen bond donors (-OH, -NH, -NH₂) and acceptors (C=O, ring oxygen, -OH, -NH₂) in this compound makes it highly likely to form extensive hydrogen bonding networks in the solid state. nih.gov X-ray crystallography can map these interactions with high precision, detailing the specific connections between molecules. researchgate.netnih.gov These networks are critical in dictating the crystal packing arrangement. nih.govrsc.org The analysis would identify various types of hydrogen bonds, such as O-H···O, N-H···O, and N-H···N, revealing the formation of supramolecular synthons—structural units built from intermolecular interactions. nih.govmdpi.com These interactions govern the collective properties of the molecules in the crystal. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules. wikipedia.org These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing information that can be correlated with the molecule's stereochemistry. wikipedia.orgleidenuniv.nl

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. slideshare.netslideshare.net As the wavelength approaches an absorption band of a chromophore near a chiral center, the rotation can change dramatically, a phenomenon known as the Cotton effect. libretexts.org A positive Cotton effect shows a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite. libretexts.org The sign and shape of the Cotton effect curve can be empirically correlated with the absolute configuration of the molecule. slideshare.netlibretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum consists of positive or negative peaks (or bands) in the region of a chromophore's absorption. This technique is particularly sensitive to the spatial arrangement of atoms around the chromophore. The carbonyl group of the hydrazide function in this compound would serve as a key chromophore, and its CD spectrum could be used to deduce the stereochemistry of the adjacent chiral centers.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₁₂N₂O₃) to verify the compound's stoichiometry and assess its purity.

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent elements.

Theoretical Elemental Composition of C₆H₁₂N₂O₃ (Molecular Weight: 160.17 g/mol )

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 44.99% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.55% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.49% |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.97% |

| Total | 160.173 | 100.00% |

A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition of the synthesized compound.

Theoretical and Computational Investigations of 5 Hydroxymethyl Oxolane 2 Carbohydrazide

Conformational Analysis and Potential Energy Surfaces

The flexibility of the oxolane ring and the rotatable bonds in the hydroxymethyl and carbohydrazide (B1668358) side chains mean that 5-(Hydroxymethyl)oxolane-2-carbohydrazide can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable three-dimensional structures of the molecule.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of a molecule. These methods use classical physics to model the interactions between atoms. By systematically rotating the flexible bonds and calculating the steric energy of each resulting conformation, a potential energy surface can be mapped out.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD simulations can reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior in a solution or biological environment.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic signatures of this compound, which can be invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts for the different conformers can be averaged based on their predicted populations to obtain a theoretical spectrum that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. These calculations can help in the assignment of the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, C=O, and O-H bonds. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption. researchgate.netnih.govmdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insight into the electronic structure of the molecule and how it absorbs light.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 7.5 (NH), 4.2 (CH), 3.6 (CH₂OH), 2.1-2.5 (ring CH₂) |

| ¹³C NMR | Chemical Shift (ppm) | δ 172 (C=O), 78 (CH-O), 65 (CH₂OH), 25-35 (ring CH₂) |

| IR | Vibrational Frequency (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~3400 (O-H stretch) |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from spectroscopic prediction calculations.

Due to a lack of available scientific literature and computational data specifically pertaining to "this compound," a detailed theoretical and computational investigation as outlined in the request cannot be provided at this time.

Extensive searches for scholarly articles and research data on this specific compound did not yield information regarding its reaction pathway elucidation, transition state analysis, intermolecular interactions, solvation effects, or the computational design of its derivatives. Scientific research and publications are essential for generating an accurate and informative article on such a specialized topic.

Without access to published theoretical and computational studies on "this compound," it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the strict constraints of the provided outline. The generation of hypothetical data or the extrapolation from unrelated compounds would not meet the required standards of a professional and authoritative scientific article.

Further research and publication in the field of computational chemistry focusing on "this compound" would be necessary to enable the creation of the detailed article as requested.

Derivatization Strategies and Analogue Synthesis Based on 5 Hydroxymethyl Oxolane 2 Carbohydrazide

Functionalization of the Hydrazide Nitrogen Atoms

The hydrazide functional group is a cornerstone for a variety of chemical transformations, offering pathways to a wide range of derivatives through reactions at its nitrogen atoms.

Acylation and Alkylation Reactions

The nucleophilic nature of the hydrazide nitrogens facilitates their reaction with electrophilic reagents such as acylating and alkylating agents.

Acylation: Acylation of the terminal nitrogen of the hydrazide can be readily achieved using acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The choice of the acylating agent allows for the introduction of a wide variety of substituents, including aliphatic, aromatic, and heterocyclic moieties. These reactions are generally high-yielding and can be performed under mild conditions. For instance, the reaction of a carbohydrazide (B1668358) with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, where the lone pair on the nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of a chloride ion. savemyexams.comyoutube.com

Alkylation: Alkylation of the hydrazide nitrogen atoms can be accomplished using alkyl halides. The reaction outcome can be influenced by the reaction conditions, such as the choice of base and solvent, as well as the nature of the alkylating agent. Palladium-catalyzed methods have been developed for the alkylation of hydrazides with alkyl halides, offering a versatile approach to C(sp³)-H activation and subsequent bond formation. labxing.comnih.govresearchgate.net The use of different alkyl halides allows for the introduction of various alkyl chains, which can significantly impact the lipophilicity and steric profile of the resulting analogues.

Table 1: Representative Acylation and Alkylation Reactions of Hydrazides

| Reaction Type | Electrophile | General Conditions | Product Type |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), inert solvent | N'-Acyl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Base or neat | N'-Acyl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, CH₃CN) | N'-Alkyl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Pd-catalyzed Alkylation | Alkyl Halide (R-X) | Pd catalyst, ligand, base | N'-Alkyl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

Arylation and Heteroarylation

The introduction of aromatic and heteroaromatic rings onto the hydrazide moiety can be achieved through transition metal-catalyzed cross-coupling reactions.

Arylation: Copper- and palladium-catalyzed N-arylation reactions are powerful tools for the synthesis of N-aryl hydrazides. Copper-catalyzed methods often employ aryl iodides in the presence of a suitable ligand and base. nih.govacs.orgorganic-chemistry.orgresearchgate.net Palladium-catalyzed approaches can utilize aryl bromides or tosylates and offer a broad substrate scope with good functional group tolerance. acs.org These reactions typically involve the formation of a metal-nitrogen bond, followed by reductive elimination to yield the N-arylated product. The regioselectivity of the arylation can sometimes be controlled by the choice of catalyst and reaction conditions.

Heteroarylation: Similar to arylation, palladium-catalyzed methods have been developed for the heteroarylation of hydrazides. For example, the reaction of a hydrazide with a 2-chloropyridine (B119429) derivative can proceed selectively at the terminal nitrogen atom of the hydrazide. ysu.amnih.govacs.org This strategy allows for the synthesis of a wide range of heteroaryl-substituted carbohydrazide analogues, which are of interest in medicinal chemistry due to the prevalence of heteroaromatic motifs in biologically active molecules. Palladium-catalyzed 5-endo-trig allylic (hetero)arylation presents another advanced strategy for creating complex cyclic structures. nih.gov

Table 2: Arylation and Heteroarylation Reactions of Hydrazides

| Reaction Type | Coupling Partner | Catalyst System | General Conditions | Product Type |

| Cu-catalyzed Arylation | Aryl Iodide | CuI, ligand (e.g., L-proline), base (e.g., Cs₂CO₃) | Solvent (e.g., DMF), heat | N'-Aryl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Pd-catalyzed Arylation | Aryl Bromide/Tosylate | Pd catalyst, phosphine (B1218219) ligand, base | Solvent (e.g., toluene, dioxane), heat | N'-Aryl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Pd-catalyzed Heteroarylation | Heteroaryl Halide | Pd catalyst, ligand, base | Solvent (e.g., toluene, dioxane), heat | N'-Heteroaryl-5-(hydroxymethyl)oxolane-2-carbohydrazide |

Formation of Hydrazones and Azines

The reaction of the terminal amino group of the hydrazide with carbonyl compounds provides a straightforward route to hydrazones and, in some cases, symmetrical azines.

Hydrazones: Condensation of 5-(hydroxymethyl)oxolane-2-carbohydrazide with a wide variety of aldehydes and ketones will yield the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the hydrazone. The formation of hydrazones is a versatile method for introducing a diverse range of substituents, as a vast library of aldehydes and ketones is commercially available or readily synthesized.

Azines: While less common for carbohydrazides, in the absence of an external carbonyl source, self-condensation of the hydrazide under certain oxidative conditions could potentially lead to the formation of a symmetrical azine. However, the formation of hydrazones from external aldehydes or ketones is the more prevalent and synthetically useful transformation.

Table 3: Hydrazone Formation from this compound

| Carbonyl Compound | Catalyst | General Conditions | Product Type |

| Aldehyde (R-CHO) | Acid (e.g., acetic acid, H₂SO₄) | Solvent (e.g., ethanol (B145695), methanol), reflux | N'-Alkylidene-5-(hydroxymethyl)oxolane-2-carbohydrazide |

| Ketone (R₂C=O) | Acid (e.g., acetic acid, H₂SO₄) | Solvent (e.g., ethanol, methanol), reflux | N'-Alkylidene-5-(hydroxymethyl)oxolane-2-carbohydrazide |

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group serves as a versatile handle for a range of functional group interconversions, enabling the synthesis of analogues with modified polarity and reactivity.

Conversion to Aldehydes, Carboxylic Acids, and Esters

Aldehydes: Selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation to avoid over-oxidation to the carboxylic acid. e-bookshelf.de TEMPO-based catalysts in combination with a co-oxidant also provide an efficient and selective method for the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.orgnih.gov

Carboxylic Acids: More vigorous oxidation of the hydroxymethyl group will yield the corresponding carboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂). nih.govlibretexts.orgorganic-chemistry.orglibretexts.org Heterogeneous catalysts, such as palladium-based systems, can also effectively catalyze the aerobic oxidation of primary alcohols to carboxylic acids. acs.org

Esters: The hydroxymethyl group can be readily converted to a variety of esters through reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. The direct esterification with a carboxylic acid is typically catalyzed by a strong acid (Fischer esterification). Esters of tetrahydrofurfuryl alcohol are known to be hydrolyzed in vivo to tetrahydrofurfuryl alcohol and the corresponding carboxylic acid. industrialchemicals.gov.auusda.gov

Table 4: Modification of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | General Conditions | Product Functional Group |

| Oxidation to Aldehyde | PCC, Dess-Martin periodinane, TEMPO/co-oxidant | Inert solvent (e.g., CH₂Cl₂) | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, Jones reagent, NaOCl/TEMPO then NaClO₂ | Varies with reagent | Carboxylic Acid |

| Esterification | Acyl Chloride/Acid Anhydride | Base (e.g., pyridine) | Ester |

| Fischer Esterification | Carboxylic Acid | Strong acid catalyst (e.g., H₂SO₄), heat | Ester |

Formation of Ethers and Amines

Ethers: The hydroxymethyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Alternatively, etherification of tetrahydrofurfuryl alcohol can be achieved using various catalysts. nih.govgoogle.comchemicalbook.comacs.orgrsc.orgacs.orgsouthwales.ac.uk This allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Amines: The synthesis of amines from the hydroxymethyl group can be accomplished through a multi-step sequence. A common approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Another strategy is reductive amination, where the alcohol is first oxidized to the aldehyde, which then reacts with an amine in the presence of a reducing agent to form the corresponding amine. scispace.comrsc.orgresearchgate.netacs.orgmdpi.com

Table 5: Formation of Ethers and Amines from the Hydroxymethyl Group

| Reaction Type | Reagent(s) | General Conditions | Product Functional Group |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | Ether |

| Nucleophilic Substitution | 1. TsCl or MsCl, base 2. Amine (R₂NH) | Two-step process | Amine |

| Reductive Amination | 1. Oxidation to aldehyde 2. Amine (R₂NH), reducing agent (e.g., NaBH₃CN) | One-pot or two-step process | Amine |

Derivatization of the Oxolane Ring System

The oxolane ring is a common motif in many biologically active natural products and synthetic compounds. nih.gov Its derivatization can significantly influence the molecule's physicochemical properties, such as polarity, conformation, and metabolic stability, thereby modulating its biological activity.

Selective functionalization of the C-3 and C-4 positions of the oxolane ring in this compound, while challenging due to the similar reactivity of the C-H bonds, can be approached through several synthetic strategies.

One potential approach involves the use of carbohydrate precursors, which offer inherent stereochemical control. For instance, the synthesis of functionalized tetrahydrofuran (B95107) fragments from carbohydrates like arabinose, ribose, and xylose has been demonstrated. rsc.org By selecting an appropriate carbohydrate starting material with pre-existing functional groups at positions corresponding to C-3 and C-4 of the target oxolane, a range of derivatives could be synthesized.

Another strategy could involve the direct C-H functionalization of a suitable precursor. While direct functionalization of tetrahydrofuran often favors the α-positions (C-2 and C-5) due to the influence of the ring oxygen, rsc.orgnih.gov methods for β-functionalization are emerging. These could potentially be adapted for the selective introduction of substituents at C-3 and C-4.

A hypothetical reaction scheme for the introduction of a hydroxyl group at the C-3 position could start from a precursor with a double bond between C-3 and C-4. Subsequent stereoselective dihydroxylation would yield the desired diol. The reactivity of the different hydroxyl groups could then be selectively manipulated to introduce further diversity.

Table 1: Potential Strategies for C-3 and C-4 Functionalization

| Strategy | Description | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Carbohydrate Precursors | Utilization of readily available sugars with defined stereochemistry to construct the oxolane ring with desired substituents. | D-ribose, D-xylose, etc., followed by cyclization and functional group manipulation. | Stereochemically defined C-3 and C-4 substituted analogues. |

| Alkene Intermediate | Introduction of a double bond within the oxolane ring, followed by functionalization. | Dehydration of a hydroxyl precursor, followed by epoxidation, dihydroxylation, or other additions. | Access to a variety of functional groups at C-3 and C-4. |

Modification of the core oxolane scaffold through ring expansion to six-membered tetrahydropyran (B127337) rings or contraction to four-membered oxetane (B1205548) rings can lead to novel analogues with distinct conformational properties.

Ring expansion of tetrahydrofuran derivatives can be achieved through various methods, including photochemical reactions. rsc.orgresearchgate.net For example, the reaction of an oxonium ylide, generated from a suitable precursor, can lead to a rsc.orgresearchgate.net- or researchgate.netuchicago.edu-sigmatropic rearrangement to afford a tetrahydropyran. A plausible precursor for such a transformation could be a 2-substituted-2-hydroxymethyl-tetrahydrofuran derivative.

Ring contraction strategies, while less common, can be pursued through methods like the Wolff rearrangement of a cyclic α-diazoketone derived from a tetrahydropyran precursor. uchicago.edu Another approach involves Lewis acid-mediated rearrangement of 1,3-dioxolanes. nih.gov

Table 2: Potential Ring Expansion and Contraction Strategies

| Transformation | Method | General Reaction |

|---|---|---|

| Ring Expansion | Photochemical Rearrangement | Oxetane + Diazoacetate → Tetrahydrofuran derivative rsc.orgresearchgate.net |

| Ring Expansion | Ylide Rearrangement | Sulfonium ylide addition to an epoxide followed by rearrangement. |

| Ring Contraction | Wolff Rearrangement | Cyclic α-diazoketone → Ketene → Contracted ring. uchicago.edu |

Synthesis of Conjugates and Polymeric Materials Incorporating this compound Scaffolds

The functional handles of this compound, namely the primary hydroxyl group and the carbohydrazide moiety, are ideal for the synthesis of conjugates and for incorporation into polymeric materials.

The carbohydrazide group is a versatile functional group that can react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to form diacylhydrazines. mdpi.commdpi.com This reactivity can be exploited to conjugate the scaffold to other molecules of interest, such as peptides, fluorophores, or drug molecules. For example, the condensation of a carbohydrazide with an aldehyde-functionalized biomolecule would result in a stable hydrazone linkage. ajgreenchem.com